Benzydamine N-oxide

Vue d'ensemble

Description

Benzydamine N-oxide is a metabolite of benzydamine, a nonsteroidal anti-inflammatory drug (NSAID). Benzydamine itself is known for its anti-inflammatory, analgesic, and local anesthetic properties. The N-oxide form is produced through the metabolism of benzydamine by flavin-containing monooxygenase enzymes, primarily FMO1 and FMO3 . This compound is of interest due to its stability and the specific enzymatic pathways involved in its formation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzydamine N-oxide is synthesized through the oxidation of benzydamine. The primary method involves the use of flavin-containing monooxygenase enzymes. Studies have shown that recombinant FMO1 and FMO3 enzymes are effective catalysts for this reaction . The reaction conditions typically involve the use of a reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection to quantify the N-oxide product .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using whole cell catalysts or immobilized enzymes. For example, E. coli strains harboring FMO3 and glucose dehydrogenase have been used to produce this compound at a concentration of 1.2 g/L within 9 hours . Another approach involves the use of HisTrap HP columns carrying His-tagged FMO3 and glucose dehydrogenase enzymes, which can produce 0.47 g/L of this compound within 2.5 hours .

Analyse Des Réactions Chimiques

Types of Reactions: Benzydamine N-oxide primarily undergoes oxidation reactions. The formation of the N-oxide involves the addition of an oxygen atom to the nitrogen atom in the benzydamine molecule .

Common Reagents and Conditions: The oxidation of benzydamine to its N-oxide form is catalyzed by flavin-containing monooxygenase enzymes. The reaction conditions typically involve the presence of NADPH as a cofactor and an appropriate buffer system .

Major Products: The major product of the oxidation reaction is this compound itself. This compound can be further analyzed and quantified using HPLC with fluorescence detection .

Applications De Recherche Scientifique

Pharmacological Properties

Benzydamine N-oxide exhibits several pharmacological properties that contribute to its therapeutic efficacy:

- Anti-inflammatory Activity : As a metabolite of benzydamine, it retains anti-inflammatory properties, acting by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without significantly affecting other cytokines .

- Analgesic Effects : Similar to its parent compound, this compound may provide pain relief in inflammatory conditions, making it useful in treating sore throat and oral mucosal inflammation .

Metabolic Pathways

Benzydamine undergoes metabolic conversion primarily through flavin-containing monooxygenases (FMO), leading to the formation of this compound. This metabolic pathway is significant for understanding the drug's pharmacokinetics and potential interactions with other medications .

Table 1: Metabolic Pathways of Benzydamine

| Metabolic Process | Enzyme Involved | Species Studied |

|---|---|---|

| N-Oxidation | Flavin-containing monooxygenase (FMO) | Humans, Rats, Dogs |

| N-Demethylation | Cytochrome P450 | Humans, Rats, Monkeys |

Clinical Applications

This compound's clinical applications are primarily linked to its role as a metabolite of benzydamine. The following points summarize its use in various therapeutic contexts:

- Topical Applications : Benzydamine is widely used in topical formulations for treating inflammatory conditions in the mouth and throat. The presence of this compound contributes to the overall efficacy of these formulations .

- Oral Health : It is utilized in oral rinses and sprays for managing conditions such as tonsillitis and mucositis induced by chemotherapy or radiotherapy. The analgesic and anti-inflammatory effects help alleviate symptoms associated with these conditions .

Case Studies

Several studies have highlighted the effectiveness of benzydamine and its metabolites in clinical settings:

- Sore Throat Management : A study demonstrated that patients using benzydamine hydrochloride experienced significant relief from sore throat symptoms compared to placebo groups. The role of this compound in enhancing this effect was noted but requires further investigation .

- Mucositis Treatment : In patients undergoing cancer treatment, topical applications containing benzydamine showed a reduction in the severity of oral mucositis. The metabolite's contribution to reducing inflammation was acknowledged as a vital factor in treatment success .

Mécanisme D'action

The mechanism of action of benzydamine N-oxide involves its formation through the oxidation of benzydamine by flavin-containing monooxygenase enzymes. These enzymes catalyze the addition of an oxygen atom to the nitrogen atom in the benzydamine molecule, resulting in the formation of the N-oxide . The molecular targets and pathways involved in this process include the FMO1 and FMO3 enzymes, which are primarily responsible for the oxidation reaction .

Comparaison Avec Des Composés Similaires

Benzydamine N-oxide is unique in its specific formation through the action of flavin-containing monooxygenase enzymes. Similar compounds include other N-oxide metabolites formed through the oxidation of various drugs and xenobiotics by FMO enzymes. Examples of such compounds include the N-oxide forms of tamoxifen and methimazole . These compounds share the common feature of being formed through the enzymatic addition of an oxygen atom to a nitrogen atom in the parent molecule.

Activité Biologique

Benzydamine N-oxide (BZD-NO) is a significant metabolite of the nonsteroidal anti-inflammatory drug benzydamine (BZD). This compound has garnered attention due to its biological activity, particularly in the context of its metabolism, pharmacological effects, and potential clinical applications. This article aims to provide a comprehensive overview of the biological activity of BZD-NO, supported by data tables, case studies, and detailed research findings.

Metabolism and Enzymatic Activity

Benzydamine is primarily metabolized to BZD-NO through flavin-containing monooxygenases (FMOs), particularly FMO3. The enzymatic activity involved in this process is influenced by genetic polymorphisms in the FMO3 gene, which can affect the rate of BZD-NO formation in individuals.

Key Findings on Metabolism

- Enzyme Kinetics : Studies have shown that BZD-NO formation follows Michaelis-Menten kinetics with a mean value of 64.0 μM and a mean of 6.9 nmol mg protein min in human liver microsomes (HLM) .

- FMO Activity : The primary enzymes responsible for BZD N-oxidation are FMO3 and FMO1. The respective values for these enzymes are 40.4 μM and 23.6 μM, with values of 29.1 and 40.8 nmol mg protein min .

- Inhibition Studies : Heat treatment of liver microsomes significantly inhibits BZD N-oxidation, indicating the enzyme's sensitivity to temperature changes . Methimazole, a competitive inhibitor of FMO, also reduces BZD-NO formation by up to 88% at certain concentrations .

Pharmacological Properties

BZD-NO exhibits various pharmacological properties that contribute to its therapeutic effects:

- Anti-inflammatory Activity : As a metabolite of an anti-inflammatory drug, BZD-NO retains anti-inflammatory properties that may be beneficial in treating conditions such as oral mucositis and other inflammatory disorders .

- Analgesic Effects : Case studies have indicated that BZD-NO can provide pain relief in patients undergoing surgical procedures or those suffering from chronic pain conditions .

- Antimicrobial Activity : Research suggests that BZD-NO possesses antimicrobial properties, making it potentially useful in treating infections or preventing bacterial growth in wounds .

Case Studies

Several clinical studies have highlighted the effectiveness of benzydamine and its metabolite:

- Oral Mucositis : A study involving cancer patients undergoing chemotherapy demonstrated that topical application of benzydamine reduced the severity of oral mucositis compared to placebo .

- Post-operative Pain Management : In post-surgical patients, benzydamine was found to significantly reduce pain levels when compared to standard analgesics .

Comparative Analysis of Metabolic Pathways

The following table summarizes the metabolic pathways and enzyme involvement in the biotransformation of benzydamine:

| Metabolite | Enzyme Involved | (μM) | (nmol mg protein min) |

|---|---|---|---|

| This compound | FMO3 | 40.4 | 29.1 |

| Benzydamine N-demethylation | CYP2D6 | Not specified | Not specified |

Propriétés

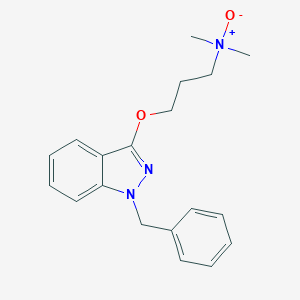

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190005 | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36504-71-9 | |

| Record name | Benzydamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.